Side-Chain Branching Alters Predicted logP and pKa Relative to the Des-Methyl Analog
The alpha-methyl group of CAS 92157-62-5 increases calculated lipophilicity and modestly alters predicted acidity relative to the des-methyl parent compound 3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 25173-72-2). These differences influence membrane permeability and ionization state under physiological conditions . Although the absolute values derive from in silico predictions and should be treated as class-level inference, the directional shift is consistent with the established effect of alpha-alkyl substitution on carboxylic acid pKa [1].
| Evidence Dimension | Predicted logP and pKa |
|---|---|
| Target Compound Data | CAS 92157-62-5: AlogP ≈ 1.29; predicted pKa ≈ 4.78 (most acidic) |
| Comparator Or Baseline | CAS 25173-72-2: AlogP ≈ 1.58–1.73 (reported range); predicted pKa ≈ 4.70 |
| Quantified Difference | AlogP: lower by ~0.3–0.4 log units for the alpha-methyl analog vs. des-methyl; pKa: higher by ~0.08 units (predicted) |
| Conditions | In silico predictions (AlogP, pKa) from vendor computational datasets; no experimental logP or pKa values available for either compound |
Why This Matters
Divergent logP and pKa values between alpha-methyl and des-methyl analogs mean that formulations, extraction protocols, or biological assay buffers optimized for one compound may not translate directly to the other, necessitating compound-specific method development.
- [1] Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Acc. Chem. Res. 1988, 21 (12), 456–463. (Class-level principle: alpha-alkyl substitution on carboxylic acids raises pKa by electron-donating inductive effect.) View Source
